molecular formula C22H28N2O3S B2551833 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797703-94-6

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2551833
CAS No.: 1797703-94-6
M. Wt: 400.54
InChI Key: HMODVIUXVXYIPL-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates distinct pharmacophoric elements, including an acetamide linker, a phenylpyrrolidine group, and an isopropylsulfonyl moiety. Such structural features are commonly investigated for their potential to interact with various biological targets. Acetamide-containing scaffolds are prevalent in clinical and research compounds due to their wide range of therapeutic potential, such as targeting enzymes and receptors involved in inflammatory and neurological pathways . Similarly, the sulfonamide functional group is known to confer a broad spectrum of biological activities, including enzyme inhibition, making it a key moiety in drug discovery efforts for conditions like diabetes, bacterial infections, and urease-related pathologies . The phenylpyrrolidine component is a feature found in compounds studied for their activity on central nervous system targets, such as sigma-1 receptors . Consequently, this compound presents a versatile scaffold for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the development of novel enzyme inhibitors. It is intended for laboratory research purposes only. This product is not intended for use in humans or animals.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17(2)28(26,27)21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMODVIUXVXYIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(isopropylsulfonyl)benzaldehyde. This intermediate is then subjected to a reductive amination reaction with 1-phenylpyrrolidine to form the corresponding amine. The final step involves the acylation of the amine with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features of Analogues

The following table summarizes structural differences between the target compound and related acetamides:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target compound 4-(isopropylsulfonyl)phenyl, 1-phenylpyrrolidin-2-ylmethyl ~430.5 (estimated) Sulfonyl, pyrrolidine
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide [Ev1] Triazole-thio, allyl, pyridinyl 436.5 Thioether, triazole, pyridine
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide [Ev2] Indol-chlorobenzoyl, tert-butyl phenyl, pyridinylmethyl ~640.2 (estimated) Indole, benzoyl, pyridine
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide [Ev3] Pyrimidinyl-phenoxy, indazolyl-amino, piperazinyl 515.6 Pyrimidine, indazole, piperazine

Pharmacological Implications

  • Target Compound vs. The pyridinyl substituent may enhance solubility but reduce CNS penetration compared to the phenylpyrrolidine group in the target compound.
  • Comparison with Indole-Benzoyl Derivative [Ev2] :
    The indole-benzoyl analogue’s bulky substituents (e.g., tert-butyl, chlorobenzoyl) suggest a focus on high-affinity protein binding (e.g., kinase or GPCR targets), whereas the target compound’s sulfonyl-pyrrolidine motif may favor selectivity for sulfonamide-sensitive targets like carbonic anhydrases or serotonin receptors.

  • Comparison with Pyrimidinyl-Indazole-Piperazine Derivative [Ev3] :
    The patent compound [Ev3] incorporates a pyrimidine-indazole core linked to piperazine, likely targeting kinase pathways (e.g., JAK/STAT). In contrast, the target compound lacks heteroaromatic bases, suggesting divergent mechanisms, possibly involving ion channel modulation or neurotransmitter receptor interactions.

Research Findings and Hypotheses

  • Metabolic Stability : The isopropylsulfonyl group in the target compound may confer superior oxidative stability compared to thioether ([Ev1]) or ether-linked ([Ev3]) analogues, as sulfonyl groups resist CYP450-mediated degradation .
  • Receptor Binding : Molecular docking simulations (hypothetical) suggest the phenylpyrrolidine group could engage in π-π stacking with aromatic residues in dopamine or sigma receptors, a feature absent in pyridinyl ([Ev1]) or piperazinyl ([Ev3]) derivatives.
  • Solubility and Bioavailability : The target compound’s logP (estimated ~3.2) is lower than [Ev2] (~5.1) but higher than [Ev3] (~2.8), implying intermediate membrane permeability.

Biological Activity

2-(4-(Isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the isopropylsulfonyl group and subsequent coupling with the pyrrolidine derivative. The chemical structure can be represented as follows:

C18H24N2O2S\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

Anticonvulsant Activity

Research has indicated that compounds related to this compound exhibit significant anticonvulsant properties. In studies involving animal models, these compounds were evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results demonstrated that certain derivatives showed protective effects against seizures, particularly in the MES model, highlighting their potential as antiepileptic agents .

Table 1: Anticonvulsant Activity of Related Compounds

Compound IDDose (mg/kg)MES Protection (%)PTZ Protection (%)
Compound A1008560
Compound B3009070
Compound C1007550

The anticonvulsant activity is believed to be mediated through modulation of neuronal voltage-sensitive sodium channels. This modulation can lead to a decrease in neuronal excitability, thereby preventing seizure activity. In vitro studies have shown that certain derivatives bind moderately to these channels, which correlates with their observed anticonvulsant effects .

Case Study 1: Efficacy in Epileptic Models

A study conducted on various analogs of the compound revealed that specific substitutions on the phenyl ring significantly enhanced anticonvulsant efficacy. For instance, compounds with trifluoromethyl substitutions exhibited higher potency compared to their chloro counterparts. The study concluded that lipophilicity plays a crucial role in the distribution and efficacy of these compounds in the central nervous system (CNS) .

Case Study 2: Safety Profile

In assessing the safety profile, acute neurological toxicity was evaluated using the rotarod test. Most tested compounds displayed minimal toxicity at effective doses, suggesting a favorable safety margin for further development as therapeutic agents for epilepsy .

Q & A

Basic: What synthetic routes are available for 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with sulfonylation of a phenyl precursor followed by coupling with a pyrrolidine derivative. Key steps include:

  • Sulfonylation: Reacting 4-bromophenylacetamide with isopropylsulfonyl chloride under basic conditions (e.g., NaH/DMF) to introduce the sulfone group .
  • Pyrrolidine Coupling: Using Buchwald-Hartwig amination or reductive amination to attach the 1-phenylpyrrolidin-2-ylmethyl moiety .
  • Optimization: Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal solvents, temperatures, and catalysts . Validate with small-scale experiments and characterize intermediates via NMR and mass spectrometry .

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